molecular formula C19H19N7O3 B2653394 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide CAS No. 1172453-30-3

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide

Cat. No. B2653394
CAS RN: 1172453-30-3
M. Wt: 393.407
InChI Key: SMRDQEHFFHJOLU-UHFFFAOYSA-N
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Description

The compound “4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide” is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It is part of a class of compounds that have been studied for their potential in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains multiple heterocyclic rings . It is a derivative of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . Unfortunately, the exact molecular structure is not provided in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Compounds : A study by Abu-Hashem et al. (2020) involved the synthesis of novel compounds related to this chemical structure. These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating significant inhibition of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).

  • Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a novel series of derivatives as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationship was also discussed, highlighting the potential of these compounds in cancer treatment (Rahmouni et al., 2016).

  • Microwave-Assisted Synthesis of Bis(Pyridopyrimidines) : Mekky et al. (2021) reported efficient procedures for synthesizing piperazine-linked bis(pyridopyrimidines), indicating the versatility of this compound in creating new molecular structures (Mekky et al., 2021).

  • Apoptotic Effect in Cancer Therapy : A study by Çiftçi et al. (2021) focused on the synthesis of benzimidazole derivatives bearing this compound's moiety. These compounds showed potential as anticancer agents against lung adenocarcinoma and glioma cell lines (Çiftçi et al., 2021).

  • Anti-Influenza Virus Activity : Hebishy et al. (2020) synthesized benzamide-based derivatives showing remarkable antiavian influenza virus activity. This illustrates the potential of such compounds in antiviral therapies (Hebishy et al., 2020).

Molecular Interactions and Inhibition Studies

  • Molecular Interaction Studies : Shim et al. (2002) conducted a study on the molecular interactions of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions of such compounds (Shim et al., 2002).

  • Synthesis and Evaluation as Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogs and evaluated their potential as antipsychotic agents, demonstrating the compound's relevance in central nervous system therapies (Norman et al., 1996).

  • Design and Synthesis of Anticancer Derivatives : Kumar et al. (2016) designed and synthesized derivatives as potential anticancer agents. Their in vitro antiproliferative activity was tested, showing promising results against cancer cell lines (Kumar et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-19(23-14-2-3-15-16(10-14)29-13-28-15)25-8-6-24(7-9-25)17-11-18(21-12-20-17)26-5-1-4-22-26/h1-5,10-12H,6-9,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRDQEHFFHJOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide

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